Home > Products > Screening Compounds P17322 > HYDROCODONE BITARTRATE
HYDROCODONE BITARTRATE -

HYDROCODONE BITARTRATE

Catalog Number: EVT-8792674
CAS Number:
Molecular Formula: C22H27NO9
Molecular Weight: 449.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydrocodone Bitartrate is the bitartrate salt form of hydrocodone, a semisynthetic hydrogenated codeine derivative and opioid agonist with analgesic and antitussive effects. Hydrocodone primarily binds to and activates the mu-opioid receptor in the central nervous system (CNS). This leads to analgesia, euphoria, respiratory depression, miosis, decreased gastrointestinal motility, cough suppression and physical dependence. Hydrocodone is converted to hydromorphone by the cytochrome P450 enzyme CYP2D6.
Narcotic analgesic related to CODEINE, but more potent and more addicting by weight. It is used also as cough suppressant.
Overview

Hydrocodone bitartrate is a semi-synthetic opioid derived from thebaine, an alkaloid found in opium poppy. It is primarily used for its analgesic and antitussive properties, making it effective in treating moderate to severe pain and cough suppression. Hydrocodone was first synthesized in 1920 and has since become a widely prescribed medication, often combined with acetaminophen for enhanced pain relief. The compound is classified as a controlled substance due to its potential for abuse and dependence .

Synthesis Analysis

Hydrocodone is synthesized through a multi-step process starting from thebaine. The synthesis typically involves:

  1. Hydrogenation: Thebaine undergoes hydrogenation in the presence of a palladium catalyst, which reduces the double bonds and converts it into hydrocodone.
  2. Purification: The crude product is purified through recrystallization or chromatography to obtain pure hydrocodone bitartrate.

This method allows for the production of hydrocodone with high purity, essential for pharmaceutical applications .

Chemical Reactions Analysis

Hydrocodone undergoes various metabolic reactions in the body:

  1. O-Demethylation: Primarily catalyzed by the cytochrome P450 enzyme CYP2D6, converting hydrocodone into hydromorphone, which is a more potent analgesic.
  2. N-Demethylation: This reaction leads to the formation of norhydrocodone, an inactive metabolite.
  3. Glucuronidation: Both hydrocodone and its metabolites are conjugated with glucuronic acid, facilitating their excretion.

These metabolic pathways are crucial for understanding both the efficacy and safety profiles of hydrocodone bitartrate .

Mechanism of Action

Hydrocodone exerts its effects primarily through agonism at the mu-opioid receptor (MOR). Upon binding to these receptors, it initiates several biochemical cascades that lead to:

  • Inhibition of pain signaling: By modulating neurotransmitter release in the central nervous system.
  • Sedation and euphoria: Resulting from decreased neuronal excitability.

The onset of action typically occurs within 10 to 20 minutes following oral administration, with peak effects observed around 1 to 2 hours post-dose .

Physical and Chemical Properties Analysis

Hydrocodone bitartrate exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as white or off-white crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 170°C.
  • pH: Solutions of hydrocodone bitartrate are generally neutral.

These properties are significant for formulation development and dosage form design .

Applications

Hydrocodone bitartrate is primarily used in clinical settings for:

  • Pain Management: Effective for treating moderate to severe pain, often utilized post-surgery or for chronic pain conditions.
  • Cough Suppression: Historically used as an antitussive agent, though less common now due to the availability of alternative medications like dextromethorphan.

Due to its potential for abuse, hydrocodone bitartrate is classified under various controlled substance regulations worldwide, necessitating careful monitoring during prescription and dispensation .

Pharmacological Mechanisms of Action

Opioid Receptor Agonism Dynamics

Hydrocodone bitartrate is a semi-synthetic opioid agonist that primarily targets μ-opioid receptors (MOR), with secondary activity at δ-opioid (DOR) and κ-opioid (KOR) receptor subtypes. Its affinity for MOR is significantly higher (Ki = 11.1 nM) compared to DOR (Ki = 123 nM) and KOR (Ki = 287 nM) [4] [8]. This binding profile dictates its physiological effects:

  • μ-receptor activation: Mediates supraspinal analgesia, euphoria, and respiratory depression via Gi-protein coupling [1] [5]
  • δ-receptor interactions: Modulate μ-receptor signaling efficacy at higher plasma concentrations [1]
  • κ-receptor engagement: Contributes to antitussive effects but may limit analgesic efficacy [10]

Hydrocodone functions as a prodrug, with its active metabolite hydromorphone exhibiting 100-fold greater MOR affinity. This conversion occurs via hepatic CYP2D6-mediated O-demethylation [1] [8].

Table 1: Hydrocodone Binding Affinities at Opioid Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Primary Physiological Effects
μ-opioid receptor11.1Analgesia, respiratory depression, euphoria
δ-opioid receptor123Modulation of μ-receptor signaling
κ-opioid receptor287Antitussive effects, dysphoria

Neurobiological Pathways for Analgesic Efficacy

Hydrocodone modulates pain processing through discrete neuroanatomical pathways:

  • Descending inhibition: MOR activation in the periaqueductal gray (PAG) disinhibits GABAergic control of rostroventral medulla (RVM) "OFF" cells, enabling descending pain suppression at spinal dorsal horn synapses [5].
  • Spinal mechanisms: Presynaptic MOR activation inhibits voltage-gated calcium channels (N-type, P/Q-type), reducing neurotransmitter release (e.g., substance P, glutamate) from primary afferents. Postsynaptic MOR hyperpolarize secondary neurons via GIRK potassium channel activation [4] [10].
  • Limbic modulation: Mesolimbic dopamine release in the nucleus accumbens indirectly modulates pain perception thresholds through reward pathways [5] [8].

Molecular Basis of Antitussive Effects

The antitussive properties involve distinct neural circuitry from analgesia:

  • Medullary suppression: Hydrocodone inhibits glutamatergic transmission in the nucleus tractus solitarius (NTS), the central termination site for cough afferents [1].
  • Receptor specificity: Both μ and κ receptors contribute to cough suppression, with κ activation reducing airway sensory nerve excitability [1] [8].
  • Neurotransmitter modulation: Opioids attenuate substance P and calcitonin gene-related peptide (CGRP) release in the solitary tract nucleus, disrupting cough reflex integration [1].

Signal Transduction Mechanisms

Hydrocodone activates canonical G-protein coupled receptor (GPCR) cascades:

Figure: Hydrocodone Signal Transduction Pathway

Hydrocodone → μ-opioid receptor →  │→ Gαᵢ/Gαₒ dissociation →   ├─→ ↓adenylyl cyclase → ↓cAMP → ↓PKA   ├─→ ↑GIRK channel activity → hyperpolarization  └─→ ↓voltage-gated Ca²⁺ channels → ↓neurotransmitter release  │→ β-arrestin recruitment →  ├─→ receptor internalization  └─→ ERK/MAPK pathway modulation  

Key transduction events include:

  • G-protein dissociation: GTP-bound Gαᵢ inhibits adenylyl cyclase, reducing cAMP production and protein kinase A (PKA) activity. This suppresses neuronal excitability [3] [9].
  • Ion channel modulation: Gβγ subunits directly open GIRK channels causing hyperpolarization, while inhibiting presynaptic calcium channels (Cav2.2) to reduce vesicular exocytosis [4] [10].
  • Arrestin-mediated effects: Receptor phosphorylation by GPCR kinases (GRKs) enables β-arrestin binding, which:
  • Terminates G-protein signaling via steric hindrance
  • Initiates clathrin-dependent receptor internalization
  • Activates MAPK pathways through Src kinase recruitment [10] [9].

Pharmacogenomic Considerations

Genetic polymorphisms significantly impact hydrocodone pharmacology:

Table 2: Pharmacogenomic Variants Affecting Hydrocodone Response

Gene/EnzymeVariant PhenotypesImpact on Hydrocodone
CYP2D6Ultrarapid metabolizer↑ hydromorphone formation → enhanced analgesia/toxicity
Intermediate metabolizer↓ hydromorphone → reduced analgesia
Poor metabolizer↑ parent drug accumulation → prolonged effects
OPRM1 (A118G)G-allele carriers↓ receptor expression → reduced efficacy
COMTVal158MetAltered pain perception thresholds
  • CYP2D6 polymorphisms: Critical for metabolic activation. Poor metabolizers (5-10% Caucasians) generate minimal hydromorphone, reducing analgesia. Ultrarapid metabolizers (1-30% populations) may experience toxicity at standard doses [1] [8].
  • Receptor variants: OPRM1 A118G SNP reduces receptor expression and ligand affinity, diminishing analgesia [1] [4].
  • Signal transduction modifiers: Catechol-O-methyltransferase (COMT) variants alter endogenous pain modulation, indirectly affecting opioid requirements [1].

Properties

Product Name

HYDROCODONE BITARTRATE

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2,3-dihydroxybutanedioic acid

Molecular Formula

C22H27NO9

Molecular Weight

449.4 g/mol

InChI

InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;/m0./s1

InChI Key

OJHZNMVJJKMFGX-RNWHKREASA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.